![molecular formula C20H15ClN4O4S B2426354 N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 877818-53-6](/img/structure/B2426354.png)
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Analysis
- Study Focus : Analysis of vibrational spectroscopic signatures of related antiviral molecules.
- Key Findings : The research characterized antiviral molecules similar to the target compound using Raman and Fourier transform infrared spectroscopy. It used density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, validated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).
Antibacterial and Anti-enzymatic Potential
- Study Focus : Synthesis and evaluation of N-substituted derivatives for antibacterial and anti-enzymatic potential.
- Key Findings : Compounds similar to the target molecule were synthesized and evaluated for their antibacterial and anti-enzymatic properties, showing potential as gram-negative bacterial inhibitors. The study used various spectroscopic techniques for structural elucidation (Nafeesa et al., 2017).
Synthesis and Characterization
- Study Focus : Synthesis and spectroscopic characterization of similar compounds.
- Key Findings : The study involved synthesizing and characterizing compounds structurally related to the target chemical. It detailed the reaction processes and used techniques like FT-IR, NMR, and LCMS for characterization (Salian, Narayana, & Sarojini, 2017).
Antibacterial Activity Evaluation
- Study Focus : Synthesis of derivatives and evaluation of antibacterial activity.
- Key Findings : Similar compounds were synthesized and tested against gram-positive and gram-negative bacteria, with some showing moderate to good activity. QSAR studies were also conducted to analyze the structural and physicochemical parameters affecting activity (Desai et al., 2008).
Anticancer Activity
- Study Focus : Synthesis of derivatives and evaluation for anticancer activity.
- Key Findings : The study focused on synthesizing acetamide derivatives and evaluating their anticancer activity. Certain compounds showed potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-16-6-1-2-7-17(16)23-19(27)11-30-20-15(10-22)14(9-18(26)24-20)12-4-3-5-13(8-12)25(28)29/h1-8,14H,9,11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXDDLPHNPIDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

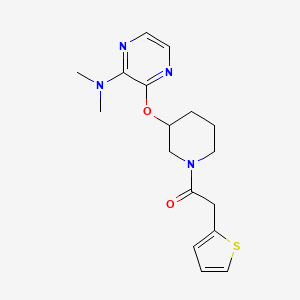
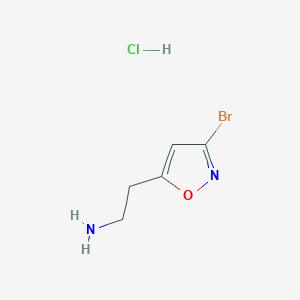
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)
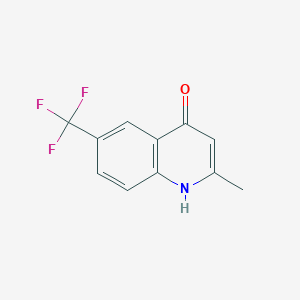
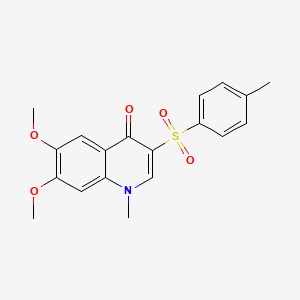
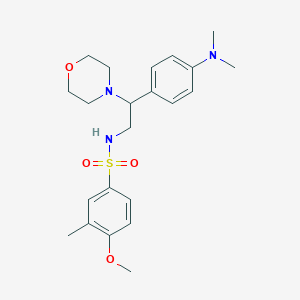

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)
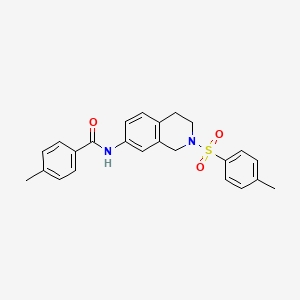
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)